2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C30H41ClN2O3. It is a unique chemical structure that combines a palmitoyl group, a carbohydrazonoyl group, and a chlorobenzoate moiety. This compound is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, starting with the preparation of the individual components. The palmitoyl group is typically introduced through esterification reactions, while the carbohydrazonoyl group is synthesized via hydrazone formation. The final step involves coupling these groups with the 4-chlorobenzoate moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring stringent quality control to maintain the compound’s integrity and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Scientific Research Applications
2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action for 2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The palmitoyl group can facilitate membrane association, while the carbohydrazonoyl and chlorobenzoate moieties may interact with proteins or enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-fluorobenzoate: This compound has a similar structure but with a fluorine atom instead of chlorine.
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another related compound with a chromenyl group instead of the palmitoyl and carbohydrazonoyl groups.
Uniqueness
2-(2-Palmitoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
769151-48-6 |
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Molecular Formula |
C30H41ClN2O3 |
Molecular Weight |
513.1 g/mol |
IUPAC Name |
[2-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C30H41ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(34)33-32-24-26-17-15-16-18-28(26)36-30(35)25-20-22-27(31)23-21-25/h15-18,20-24H,2-14,19H2,1H3,(H,33,34)/b32-24+ |
InChI Key |
OFISLAIEGOWRBU-FEZSWGLMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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